molecular formula C11H6O2 B1422633 7-Ethynylcoumarin CAS No. 270088-04-5

7-Ethynylcoumarin

Cat. No.: B1422633
CAS No.: 270088-04-5
M. Wt: 170.16 g/mol
InChI Key: NGKXZMHLZMPKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethynylcoumarin is a chemical compound with the molecular formula C11H6O2 . It has a molecular weight of 170.16 g/mol . The IUPAC name for this compound is 7-ethynylchromen-2-one .


Molecular Structure Analysis

The molecular structure of this compound consists of a coumarin backbone with an ethynyl group attached at the 7th position . The InChI string representation of its structure is InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H . The canonical SMILES representation is C#CC1=CC2=C(C=C1)C=CC(=O)O2 .


Chemical Reactions Analysis

This compound is a potential mechanism-based inhibitor . It has been found to be an effective inactivator of 7-ethoxy-4-(trifluoromethyl)coumarin (7EFC) O-deethylation catalyzed by purified, reconstituted P450 2B1 .


Physical and Chemical Properties Analysis

This compound has a number of computed physical and chemical properties. It has a molecular weight of 170.16 g/mol and an XLogP3 of 1.6 . It has no hydrogen bond donors but has 2 hydrogen bond acceptors . Its topological polar surface area is 26.3 Ų . It has a rotatable bond count of 1 . The complexity of the molecule is computed to be 295 .

Scientific Research Applications

Inhibition of Cytochrome P450 Enzymes

7-Ethynylcoumarin has been studied for its ability to inactivate certain cytochrome P450 enzymes. Research by Regal et al. (2000) found that this compound is an effective inactivator of the P450 2B1 enzyme. This inhibition displayed pseudo-first-order kinetics and was dependent on both NADPH and the inhibitor. The study concluded that this compound meets the criteria for a mechanism-based inactivator of cytochrome P450s.

Selective Inhibition of Human Cytochrome P450s

Liu et al. (2012) studied several this compound derivatives to discover selective mechanism-based P450 inhibitors. They found that these derivatives selectively inhibit human cytochrome P450s 1A1 and 1A2, with minimal activity against P450s 2A6 and 2B1. The most potent compound identified was 7-ethynyl-3,4,8-trimethylcoumarin, demonstrating IC50 values of 0.46 μM and 0.50 μM for P450s 1A1 and 1A2, respectively (Liu et al., 2012).

Synthesis and Application in Cancer Treatment

Research has also focused on the synthesis of this compound derivatives and their application in cancer treatment. Tandon et al. (2011) characterized 7-amino-4-methylcoumarin as an effective antitubercular agent, indicating the potential of this compound derivatives in treating tuberculosis (Tandon et al., 2011). Moreover, studies on glycosyl coumarin carbonic anhydrase inhibitors showed significant inhibition of primary tumor growth in mouse models, suggesting a role in cancer therapy (Touisni et al., 2011).

Other Potential Applications

Additional research indicates the potential of this compound in various other fields:

  • Development of novel coumarin-based compounds for anti-breast cancer therapy (Mokale et al., 2017).
  • Studies on 7-propinyloxy-3-(p-propinyloxyphenyl) coumarin for determining antioxidant capacity, highlighting its application in biosensors and analytical chemistry (Şenocak et al., 2018).
  • Investigation into the binding of 7-hydroxycoumarin derivatives with human serum albumin, relevant in drug development and pharmacology (Yeggoni et al., 2014).

Future Directions

Future research on 7-Ethynylcoumarin could focus on further elucidating its mechanism of action, particularly its inhibitory effects on cytochrome P450 enzymes . Additionally, the development of more efficient synthesis methods could be a valuable area of study .

Biochemical Analysis

Biochemical Properties

7-Ethynylcoumarin plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been found to selectively inhibit human cytochrome P450 enzymes, specifically P450s 1A1 and 1A2 . These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and has potential implications in drug metabolism and toxicity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cellular apoptosis in certain cell types, which can have implications for its use in cancer therapy . Additionally, it can affect the patterning of blood vessels and heart rates in developing embryos, indicating its potential impact on angiogenesis and cardiovascular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. It acts as a mechanism-based inhibitor, meaning it binds to the active site of the enzyme and undergoes a chemical reaction that results in the permanent inactivation of the enzyme . . The binding orientations and affinities of this compound and its derivatives play a crucial role in determining their inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound and its derivatives can maintain their inhibitory activity for a significant period, but their effectiveness may decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained inhibition of cytochrome P450 enzymes and potential alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can selectively inhibit cytochrome P450 enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and other adverse reactions. The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It can alter the metabolism of other compounds by inhibiting these enzymes, leading to changes in metabolic flux and metabolite levels . The inhibition of P450s 1A1 and 1A2 by this compound can result in the accumulation of certain metabolites and the depletion of others, affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on cytochrome P450 enzymes . The localization and accumulation of this compound within specific tissues can impact its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization allows this compound to effectively inhibit these enzymes and modulate their activity. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments can further influence its biochemical properties and interactions.

Properties

IUPAC Name

7-ethynylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKXZMHLZMPKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethynylcoumarin
Reactant of Route 2
Reactant of Route 2
7-Ethynylcoumarin
Reactant of Route 3
Reactant of Route 3
7-Ethynylcoumarin
Reactant of Route 4
Reactant of Route 4
7-Ethynylcoumarin
Reactant of Route 5
Reactant of Route 5
7-Ethynylcoumarin
Reactant of Route 6
Reactant of Route 6
7-Ethynylcoumarin
Customer
Q & A

Q1: How does 7-Ethynylcoumarin interact with its target, Cytochrome P450 2B1, and what are the downstream effects?

A1: this compound acts as a mechanism-based inactivator of Cytochrome P450 2B1 (CYP2B1) []. This means it requires metabolic activation by CYP2B1 to exert its inhibitory effect. During this process, the ethynyl group of this compound forms a covalent adduct with the apoprotein portion of CYP2B1 []. This irreversible binding leads to a loss of enzymatic activity, effectively inhibiting the enzyme's ability to metabolize other substrates. Interestingly, the heme group and the cytochrome P450 reductase component remain unmodified [].

Q2: What makes this compound a selective inhibitor of certain cytochrome P450 enzymes?

A2: Research suggests that the selectivity of this compound and its derivatives for specific cytochrome P450 enzymes, like CYP1A1 and CYP1A2, is influenced by the presence and position of substituents on the coumarin ring system []. These modifications can enhance inhibitory activity and selectivity. For example, 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) demonstrates potent inhibition of CYP1A1 and CYP1A2 with minimal impact on CYP2A6 and CYP2B1, even at high concentrations []. This selectivity is likely driven by differences in the binding orientations and affinities within the active sites of the different CYP enzymes [].

Q3: Are there any structural modifications to this compound that significantly alter its inhibitory mechanism?

A3: Yes, the introduction of specific substituents can significantly impact the inhibitory mechanism. For instance, 7-ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC), unlike other derivatives, acts as a competitive inhibitor of CYP1A2 rather than a mechanism-based inactivator []. X-ray crystallography and docking simulations revealed that the bulky phenyl group in 7E3M4PC forces it to adopt a conformation that prevents the formation of a reactive intermediate necessary for covalent binding []. Therefore, 7E3M4PC binds reversibly within the active site, inhibiting enzyme activity through competition with the substrate.

Q4: What analytical techniques have been used to characterize the interaction between this compound and Cytochrome P450 2B1?

A4: Electrospray ion trap mass spectrometry has been instrumental in verifying the covalent modification of CYP2B1 by this compound []. This technique confirmed the 1:1 stoichiometry of inhibitor binding to the apoprotein, demonstrating that the entire inhibitor molecule, along with an oxygen atom, attaches to the enzyme []. Importantly, this method also confirmed that the heme group and cytochrome P450 reductase remained unmodified, highlighting the specificity of the interaction [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.